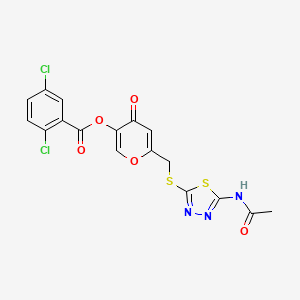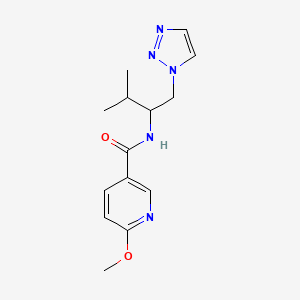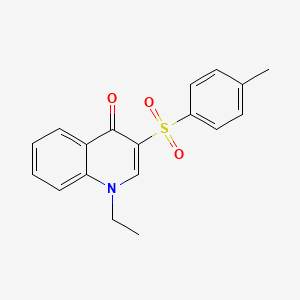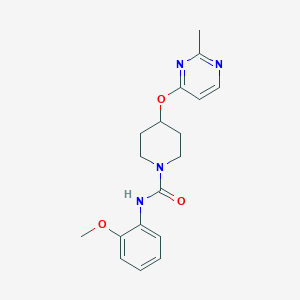![molecular formula C18H19NO B2745830 N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide CAS No. 2411307-24-7](/img/structure/B2745830.png)
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that belongs to the class of phenylalkylamines. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 by binding to its allosteric site, thereby reducing its activity. This leads to a decrease in glutamate release and subsequent downstream signaling, resulting in a reduction of synaptic plasticity and excitability.
Biochemical and Physiological Effects
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. Additionally, N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research is its selectivity and specificity for mGluR5. This allows for the investigation of the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders. Additionally, the development of more selective and potent mGluR5 antagonists may provide new insights into the role of mGluR5 in various physiological and pathological processes. Finally, the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in combination with other pharmacological agents may provide synergistic effects and improve its therapeutic efficacy.
Synthesemethoden
The synthesis of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide involves the reaction of N-methyl-2-hydroxyethylamine with 1-(4-bromophenyl)-1-phenylethene, followed by the addition of propionyl chloride. The resulting product is then purified by column chromatography to obtain N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been widely used as a pharmacological tool in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as to have potential therapeutic effects in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-4-18(20)19(3)14(2)15-10-12-17(13-11-15)16-8-6-5-7-9-16/h4-14H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBCNMWFYNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)

![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)